4-phenylbut-3-ynyl 3-naphthalen-1-ylprop-2-ynoate
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Overview
Description
4-phenylbut-3-ynyl 3-naphthalen-1-ylprop-2-ynoate is a complex organic compound characterized by its unique structure, which includes both phenyl and naphthyl groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-phenylbut-3-ynyl 3-naphthalen-1-ylprop-2-ynoate typically involves multi-step organic reactions. One common method includes the coupling of 4-phenylbut-3-yn-1-ol with 3-naphthalen-1-ylprop-2-ynoic acid under esterification conditions. The reaction is usually catalyzed by a strong acid such as sulfuric acid or a coupling agent like dicyclohexylcarbodiimide (DCC).
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions to increase yield and purity, and employing continuous flow reactors to enhance efficiency and safety.
Chemical Reactions Analysis
Types of Reactions
4-phenylbut-3-ynyl 3-naphthalen-1-ylprop-2-ynoate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of carboxylic acids or ketones.
Reduction: Reduction reactions using hydrogen gas and a palladium catalyst can convert the triple bonds to single bonds, forming saturated derivatives.
Substitution: Nucleophilic substitution reactions can occur at the ester group, where nucleophiles like amines or alcohols replace the ester moiety.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO₄), chromium trioxide (CrO₃)
Reduction: Hydrogen gas (H₂) with palladium on carbon (Pd/C)
Substitution: Amines, alcohols, and strong bases like sodium hydride (NaH)
Major Products
Oxidation: Carboxylic acids, ketones
Reduction: Saturated hydrocarbons
Substitution: Amides, alcohol derivatives
Scientific Research Applications
4-phenylbut-3-ynyl 3-naphthalen-1-ylprop-2-ynoate has several applications in scientific research:
Chemistry: Used as an intermediate in organic synthesis for the preparation of more complex molecules.
Medicine: Investigated for its potential use in drug development, particularly in the design of molecules with specific biological activities.
Industry: Utilized in the development of advanced materials, including polymers and nanomaterials, due to its unique structural properties.
Mechanism of Action
The mechanism of action of 4-phenylbut-3-ynyl 3-naphthalen-1-ylprop-2-ynoate depends on its application. In biochemical contexts, it may interact with specific enzymes or receptors, altering their activity. The compound’s structure allows it to participate in various molecular interactions, including hydrogen bonding, π-π stacking, and hydrophobic interactions, which can influence its biological effects.
Comparison with Similar Compounds
Similar Compounds
4-phenylbut-3-yn-1-ol: A precursor in the synthesis of 4-phenylbut-3-ynyl 3-naphthalen-1-ylprop-2-ynoate.
3-naphthalen-1-ylprop-2-ynoic acid: Another precursor used in the synthesis.
Phenylacetylene: A simpler compound with a similar phenyl-alkyne structure.
Uniqueness
This compound is unique due to its combination of phenyl and naphthyl groups, which impart distinct chemical and physical properties. This dual aromatic system can enhance the compound’s stability and reactivity, making it valuable in various research and industrial applications.
Properties
CAS No. |
917894-63-4 |
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Molecular Formula |
C23H16O2 |
Molecular Weight |
324.4 g/mol |
IUPAC Name |
4-phenylbut-3-ynyl 3-naphthalen-1-ylprop-2-ynoate |
InChI |
InChI=1S/C23H16O2/c24-23(25-18-7-6-11-19-9-2-1-3-10-19)17-16-21-14-8-13-20-12-4-5-15-22(20)21/h1-5,8-10,12-15H,7,18H2 |
InChI Key |
WARFDSRWGMEIOZ-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)C#CCCOC(=O)C#CC2=CC=CC3=CC=CC=C32 |
Origin of Product |
United States |
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